molecular formula C15H16N4O2 B2862388 3-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 306302-13-6

3-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2862388
CAS No.: 306302-13-6
M. Wt: 284.319
InChI Key: ZWBOBMGGHYRUJR-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol, often under reflux conditions to facilitate the formation of the Schiff base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or altering biochemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Similar compounds to 3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide include other Schiff base hydrazones, such as:

These compounds share similar structural features and chemical properties but differ in their substituents, which can influence their reactivity and applications. The uniqueness of 3-cyclopropyl-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substituents, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-21-12-6-2-10(3-7-12)9-16-19-15(20)14-8-13(17-18-14)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,17,18)(H,19,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBOBMGGHYRUJR-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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